3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepine
Description
Properties
IUPAC Name |
2,9-dichloro-6,11-dihydro-5H-benzo[b][1]benzazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N/c15-11-5-3-9-1-2-10-4-6-12(16)8-14(10)17-13(9)7-11/h3-8,17H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRKOLZRCMHJSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)Cl)NC3=C1C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepine typically involves the chlorination of dibenzoazepine derivatives. One common method includes the reaction of dibenzo[b,f]azepine with chlorine gas under controlled conditions to introduce the chlorine atoms at the 3 and 7 positions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, and at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product. The compound is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted dibenzoazepine derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Chemical Properties
3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepine is synthesized through methods involving hydrogenation processes that selectively remove chlorine atoms from precursor compounds. For instance, the compound can be produced by treating it with hydrogen in the presence of catalysts such as Raney nickel or palladium under controlled temperatures and pressures . The synthesis yields a high-purity product (>95%), making it suitable for further applications in medicinal chemistry .
Anticonvulsant and Psychotherapeutic Properties
Research indicates that derivatives of this compound exhibit promising anticonvulsant and psychotherapeutic effects. These derivatives can be synthesized by modifying the imino group with various alkyl halides, resulting in compounds that may possess anti-allergic and anti-emetic properties . For example, one derivative has been shown to act as an effective SIRT2 inhibitor, which is relevant for neurodegenerative diseases .
Role in Drug Development
The compound serves as a valuable building block in the synthesis of new pharmaceuticals. Its structural framework allows for the creation of various analogs that can target specific biological pathways. Notably, studies have highlighted its potential in developing selective SIRT2 inhibitors through functionalization techniques that enhance its biological activity .
This compound has been studied for its interaction with several biological targets:
- SIRT2 Inhibition : This compound has demonstrated selective inhibition of SIRT2, an enzyme implicated in various cellular processes including metabolism and aging. The discovery of novel inhibitors based on this compound could lead to advancements in treating conditions like cancer and neurodegeneration .
- CYP Enzyme Interaction : It has been characterized as a substrate for certain cytochrome P450 enzymes (e.g., CYP1A2), indicating its potential role in drug metabolism and interactions .
Case Studies
Several case studies highlight the compound's application in drug discovery:
- Study on SIRT2 Inhibitors : A study demonstrated the synthesis of novel SIRT2 inhibitors derived from 10,11-dihydro-5H-dibenzo[b,f]azepine frameworks. These inhibitors showed promising results in preclinical models for neurodegenerative diseases .
- Anticonvulsant Activity : Research has indicated that certain derivatives exhibit significant anticonvulsant activity in animal models, suggesting their potential use in treating epilepsy .
Mechanism of Action
The mechanism of action of 3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepine involves its interaction with specific molecular targets and pathways. In biological systems, the compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it can inhibit certain enzymes involved in neurotransmitter metabolism, leading to altered neurotransmitter levels and effects on the central nervous system.
Comparison with Similar Compounds
Structural Analogs and Their Pharmacological Profiles
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (OCH₃) groups improve antioxidant activity, whereas chlorine (electron-withdrawing) may favor receptor binding in neurological targets .
Key Observations :
- Scalability : Carbamazepine’s industrial synthesis is well-established but low-yielding (20–50%), whereas newer methods (e.g., Pd-RuPhos-G4 coupling) for analogs like quinpramine achieve higher efficiency .
- Cost: this compound is priced at ¥308.0/100 mg, significantly higher than non-chlorinated analogs (e.g., 10,11-dihydro-5H-dibenzo[b,f]azepine at ¥304.0/500 g), reflecting specialized synthesis .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- Lipophilicity: The dichloro derivative’s higher logP (4.2 vs.
- Metabolism : Chlorine substituents may reduce metabolic degradation compared to carbamazepine, which undergoes rapid epoxidation .
Biological Activity
3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepine (CAS Number: 13080-74-5) is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C14H11Cl2N
- Molecular Weight : 264.15 g/mol
- Purity : 97% .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in neurotransmitter metabolism, which can affect central nervous system functions. For example, it may inhibit cytochrome P450 enzymes such as CYP1A2 and CYP3A4 .
- Receptor Binding : It interacts with dopamine receptors and may exhibit antipsychotic properties similar to clozapine by blocking D4 dopamine receptors .
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. A study conducted on various bacterial strains demonstrated that the compound inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Anticancer Properties
In vitro studies have highlighted the compound's ability to inhibit the proliferation of cancer cell lines. For instance:
- Breast Cancer Cells : The compound exhibited significant inhibitory effects on MDA-MB-231 breast cancer cells with an IC50 value indicating potent anticancer activity .
- Mechanism of Action : The anticancer effects are believed to be mediated through the induction of apoptosis and inhibition of cell cycle progression in cancer cells .
Case Studies
- Study on Anticancer Efficacy :
- Neuropharmacological Study :
Data Table: Biological Activities Summary
Q & A
Q. How can researchers integrate digital trace data (e.g., computational docking results) with experimental findings to refine hypotheses?
- Methodological Answer :
- Data Fusion Techniques : Combine docking scores (e.g., AutoDock Vina) with experimental IC₅₀ values using multivariate regression.
- Machine Learning : Train models on structural descriptors (e.g., ClogP, topological polar surface area) to predict bioactivity.
- Bayesian Networks : Map probabilistic relationships between computational and empirical data to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
